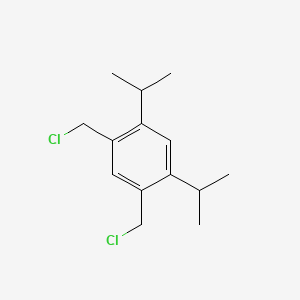
1,5-Bis(Chloromethyl)-2,4-Diisopropylbenzene
Cat. No. B1601827
Key on ui cas rn:
7188-14-9
M. Wt: 259.2 g/mol
InChI Key: CJPLIVNNOQGTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05138090
Procedure details


55 ml (0.46 mol) of tin tetrachloride are added dropwise with cooling in an ice bath (exothermic reaction) to a solution of 230 ml (2.43 mol) of chloromethyl ethyl ether and 197 g (1.22 mol) of 1,3-diisopropylbenzene in 600 ml of carbon tetrachloride and the mixture is stirred at 0° C. for 1 h. After stirring overnight at +25° C., 142 g (1.5 mol) of chloromethyl ethyl ether and 74 ml (0.46 mol) of tin tetrachloride are again added dropwise at 0° C. and the mixture is stirred overnight at +25° C. The reaction mixture is added to ice/hydrochloric acid, and the organic phase is separated off, washed with water and dried using sodium sulphate. After concentrating, the residue is taken up with petroleum ether, filtered through 1 kg of silica gel (230-400 mesh) and distilled in a high vacuum.
Name
tin tetrachloride
Quantity
55 mL
Type
reactant
Reaction Step One





Name
tin tetrachloride
Quantity
74 mL
Type
reactant
Reaction Step Three

[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[Sn](Cl)(Cl)(Cl)Cl.C(O[CH2:9][Cl:10])C.[CH:11]([C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH:20]([CH3:22])[CH3:21])[CH:15]=1)([CH3:13])[CH3:12].[C:23](Cl)(Cl)(Cl)[Cl:24]>>[Cl:24][CH2:23][C:17]1[CH:18]=[C:19]([CH2:9][Cl:10])[C:14]([CH:11]([CH3:13])[CH3:12])=[CH:15][C:16]=1[CH:20]([CH3:22])[CH3:21]
|
Inputs


Step One
|
Name
|
tin tetrachloride
|
|
Quantity
|
55 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCCl
|
|
Name
|
|
|
Quantity
|
197 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=CC(=CC=C1)C(C)C
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
142 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCCl
|
|
Name
|
tin tetrachloride
|
|
Quantity
|
74 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Step Four
[Compound]
|
Name
|
ice hydrochloric acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling in an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring overnight at +25° C.
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred overnight at +25° C
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentrating
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through 1 kg of silica gel (230-400 mesh)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled in a high vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC1=C(C=C(C(=C1)CCl)C(C)C)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
